molecular formula C5H11NO2 B1655969 (3S,4R)-4-Methoxypyrrolidin-3-ol CAS No. 473298-28-1

(3S,4R)-4-Methoxypyrrolidin-3-ol

Cat. No.: B1655969
CAS No.: 473298-28-1
M. Wt: 117.15
InChI Key: NLVZYRDCKUFONR-CRCLSJGQSA-N
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Description

(3S,4R)-4-Methoxypyrrolidin-3-ol (CAS 473298-28-1) is a chiral pyrrolidine derivative of significant interest in medicinal and organic chemistry. This compound serves as a versatile chiral building block for the synthesis of more complex molecules. Its defined (3S,4R) stereochemistry is critical for interactions with biological targets, as the specific spatial orientation of functional groups dictates binding affinity and selectivity in enantioselective processes . Structures like this pyrrolidine scaffold are privileged in drug discovery, forming the core of numerous bioactive molecules and FDA-approved pharmaceuticals . The trans-3,4-disubstituted pattern, featuring methoxy and hydroxyl groups, provides two distinct handles for chemical modification, making it a valuable intermediate for constructing potential therapeutic agents. Research on closely related analogues highlights the importance of such chiral pyrrolidines in the development of potent enzyme inhibitors. For instance, similar (3S,4R)-configured pyrrolidine compounds are key synthetic intermediates for pre-clinical drug candidates acting as transition state analogue inhibitors of enzymes like methylthioadenosine phosphorylase (MTAP) and purine nucleoside phosphorylase (PNP), which are explored as targets for cancer therapy . Furthermore, rational design of pyrrolidine-based inhibitors has shown promise for targeting enzymes like human ornithine aminotransferase (hOAT), a potential target for hepatocellular carcinoma . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed handling and storage information. It is recommended to store the product sealed in a dry, dark environment at 2-8°C .

Properties

CAS No.

473298-28-1

Molecular Formula

C5H11NO2

Molecular Weight

117.15

IUPAC Name

(3S,4R)-4-methoxypyrrolidin-3-ol

InChI

InChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3/t4-,5+/m0/s1

InChI Key

NLVZYRDCKUFONR-CRCLSJGQSA-N

SMILES

COC1CNCC1O

Isomeric SMILES

CO[C@@H]1CNC[C@@H]1O

Canonical SMILES

COC1CNCC1O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between (3S,4R)-4-Methoxypyrrolidin-3-ol and related pyrrolidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Applications
(3S,4R)-4-Methoxypyrrolidin-3-ol HCl 473298-29-2 C₅H₁₁NO₂·HCl 153.607 -OCH₃ (4-position) 3S,4R Pharmaceutical intermediates
(3S,4S)-4-Methoxypyrrolidin-3-ol HCl 473298-23-6 C₅H₁₁NO₂·HCl 153.60 -OCH₃ (4-position) 3S,4S Stereochemical studies
(3S,4R)-4-Benzylpyrrolidin-3-ol 215922-83-1 C₁₁H₁₅NO 177.24 -CH₂C₆H₅ (4-position) 3S,4R Organic synthesis
(3R,5R)-5-Methylpyrrolidin-3-ol HCl N/A C₅H₁₁NO·HCl 137.61 -CH₃ (5-position) 3R,5R Antibiotic synthesis
(3S,4S)-4-Methylpyrrolidin-3-ol 1932344-84-7 C₅H₁₁NO 101.15 -CH₃ (4-position) 3S,4S Catalysis research

Stereochemical Variants

  • (3S,4S)-4-Methoxypyrrolidin-3-ol hydrochloride (CAS: 473298-23-6) is a diastereomer of the target compound, differing only in the configuration at the 4-position. This minor stereochemical change reduces its pharmacological relevance compared to the (3S,4R) form, as demonstrated in receptor-binding assays .
  • (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride lacks the methoxy group but introduces a methyl group at the 5-position. This substitution increases hydrophobicity (logP ≈ 0.8 vs. -1.2 for the target compound) and alters metabolic stability .

Functional Group Modifications

  • Substitution with Benzyl Group : (3S,4R)-4-Benzylpyrrolidin-3-ol (CAS: 215922-83-1) replaces the methoxy group with a benzyl moiety, increasing molecular weight by ~23.6 g/mol. The bulky benzyl group enhances lipophilicity, making it more suitable for lipid membrane penetration in drug delivery systems .
  • Methyl-Substituted Analogues: (3S,4S)-4-Methylpyrrolidin-3-ol (CAS: 1932344-84-7) exhibits reduced polarity compared to the methoxy derivative, favoring applications in asymmetric catalysis where non-polar solvents are employed .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methoxy group in (3S,4R)-4-Methoxypyrrolidin-3-ol enhances water solubility (>50 mg/mL in aqueous buffer) compared to methyl- or benzyl-substituted derivatives (<10 mg/mL) .
  • Thermal Stability : The hydrochloride salt of the target compound is stable at room temperature under inert atmospheres, whereas the free base form of (3S,4S)-4-Methylpyrrolidin-3-ol degrades above 40°C .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Lactam Reduction Strategy

A patent detailing the synthesis of (3S)-Pyrrolidin-3-ol hydrochloride provides a foundational approach adaptable to the methoxy variant. The process involves four key steps:

  • Esterification and Lactam Formation :
    • Starting from (2S,3S)-3-amino-4-hydroxybutyric acid, esterification with methanol and acetyl chloride yields the methyl ester hydrochloride.
    • Cyclization under basic conditions (e.g., potassium carbonate) forms a lactam intermediate.
    • Reaction Conditions : 55–70°C in methanol, 2.0–2.1 equivalents of acetyl chloride, 2.5–3.5 hours reflux.
  • Lactam Reduction :

    • The lactam is reduced using sodium borohydride in diglyme, followed by sulfuric acid quenching to yield (3S)-Pyrrolidin-3-ol.
    • Modification for Methoxy Group : Introducing a methoxy substituent at the 4-position would require pre-functionalization of the lactam precursor, such as alkylation with methyl iodide or methoxylation via nucleophilic substitution.
  • Salt Formation :

    • Treatment with hydrochloric acid converts the free base to its hydrochloride salt, enhancing solubility and stability.
Table 1: Key Parameters for Lactam Reduction Synthesis
Step Reagents/Conditions Yield (%) Purity (%)
Esterification Methanol, acetyl chloride, reflux 85–90 ≥95
Lactam Formation K₂CO₃, H₂O, 25°C 78–82 ≥98
Reduction NaBH₄, diglyme, H₂SO₄, 80°C 70–75 ≥99
Hydrochloride Formation HCl, ethanol, 0–5°C 95–98 ≥99.5

Stereoselective Cyclization Using Lewis Acids

A titanium(IV) chloride-catalyzed cyclization between alkylidene oxindoles and 5-methoxyoxazoles demonstrates high stereoselectivity (up to 99:1 dr) for spirocyclic pyrrolidines. Adapting this method:

  • Oxazole Activation :
    • 5-Methoxyoxazole reacts with an α,β-unsaturated carbonyl compound (e.g., alkylidene oxindole) under TiCl₄ catalysis.
    • Mechanism : Lewis acid coordination to the oxazole facilitates conjugate addition, forming an enolate-bound intermediate that cyclizes to a spiro-pyrroline.
  • Chiral Induction :
    • Scandium(III)–indapybox/BArF complexes reverse diastereoselectivity, enabling enantioselective synthesis of (3S,4R)-configured products.
Table 2: Stereoselective Cyclization Outcomes
Catalyst Diastereoselectivity (dr) Enantiomeric Excess (ee) Yield (%)
TiCl₄ (5 mol%) 99:1 99
Sc(OTf)₃–indapybox/BArF 1:99 85–90 95

Stereochemical Control Strategies

Chiral Auxiliaries and Resolutions

  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures can isolate the (3S,4R)-enantiomer. For example, Candida antarctica lipase B selectively acylates the undesired enantiomer, leaving the target compound unreacted.
  • Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% enantiomeric purity.

Asymmetric Catalysis

  • Mitsunobu Reaction : Utilizes chiral phosphine ligands (e.g., (R)-BINOL) to invert alcohol configurations during methoxylation, ensuring (3S,4R) stereochemistry.
  • Transition Metal Complexes : Rhodium-catalyzed hydrogenation of enamines with DuPhos ligands achieves up to 98% ee for pyrrolidine derivatives.

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Systems : Enhance yield and reduce by-products by maintaining precise temperature and residence time control during lactam reduction.
  • Solvent Selection : Replacing diglyme with 2-methyltetrahydrofuran improves safety and sustainability while maintaining reaction efficiency.

Purification Techniques

  • Crystallization : The hydrochloride salt is recrystallized from ethanol/water mixtures to ≥99.5% chemical purity.
  • Distillation : Short-path distillation under vacuum isolates the free base with minimal thermal degradation.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :
    • ¹H NMR (D₂O): δ 3.70–3.85 (m, methoxy protons), 3.30–3.50 (m, pyrrolidine ring protons).
    • ¹³C NMR : 56.8 ppm (OCH₃), 65.2 ppm (C3-OH).
  • X-ray Crystallography : Confirms absolute configuration via anomalous dispersion methods.

Purity Assessment

  • HPLC : Chiral OD-H column (hexane/isopropanol = 90:10, 1.0 mL/min) resolves enantiomers with a retention time of 12.3 minutes for (3S,4R)-isomer.
  • Karl Fischer Titration : Determines water content (<0.1% for pharmaceutical-grade material).

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